molecular formula C15H12ClF2NO2 B4616680 2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide

Cat. No.: B4616680
M. Wt: 311.71 g/mol
InChI Key: UWZZXQJAVOKEPG-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with 2,5-difluoroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, potency, and selectivity in various applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-13-7-11(17)3-4-12(13)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZZXQJAVOKEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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